molecular formula C22H29N3O7 B608190 JHU395 CAS No. 2079938-92-2

JHU395

Cat. No.: B608190
CAS No.: 2079938-92-2
M. Wt: 447.488
InChI Key: QQIBFRQTTLIECS-KKFHFHRHSA-N
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Description

JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and to release its active form within target tissues, making it a promising candidate for cancer therapy .

Preparation Methods

JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine. The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate, is termed this compound . The synthetic route includes the following steps:

    Starting Material: 6-diazo-5-oxo-l-norleucine.

    Modification: Addition of pro-moieties to enhance lipophilicity and brain penetration.

    Final Product: Isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate.

Chemical Reactions Analysis

JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:

Scientific Research Applications

JHU395 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study glutamine metabolism and its role in cancer cell proliferation.

    Biology: Helps in understanding the metabolic pathways involving glutamine in different cell types.

    Medicine: Shows potential as a therapeutic agent for treating malignant peripheral nerve sheath tumors and medulloblastomas. .

Mechanism of Action

JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to circulate inert in plasma and release its active form within target tissues. It inhibits the utilization of glutamine, which is essential for tumor cell proliferation and survival. The molecular targets include enzymes involved in glutamine metabolism, such as glutamine amidotransferases .

Comparison with Similar Compounds

JHU395 is compared with other glutamine antagonists, such as 6-diazo-5-oxo-l-norleucine (DON). The key differences include:

Similar compounds include:

This compound stands out due to its unique modifications that enhance its therapeutic potential and specificity for targeting tumor cells.

Properties

CAS No.

2079938-92-2

Molecular Formula

C22H29N3O7

Molecular Weight

447.488

IUPAC Name

L-​Norleucine, 6-​diazo-​N-​[[(2,​2-​dimethyl-​1-​oxopropoxy)​phenylmethoxy]​carbonyl]​-​5-​oxo-​, 1-​methylethyl ester

InChI

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1

InChI Key

QQIBFRQTTLIECS-KKFHFHRHSA-N

SMILES

O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JHU395;  JHU 395;  JHU-395

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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